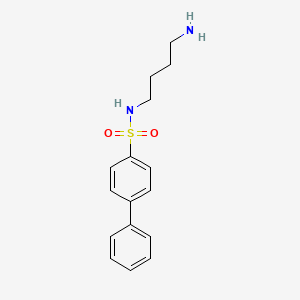

N-(4-aminobutyl)biphenyl-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-aminobutyl)biphenyl-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Treatment

N-(4-aminobutyl)biphenyl-4-sulfonamide has been investigated for its anticancer properties. Research indicates that biphenyl-4-sulfonamides can inhibit specific carbonic anhydrases (CAs), which are enzymes implicated in tumor progression and metastasis. For instance, studies have shown that certain derivatives of biphenyl-4-sulfonamides exhibit subnanomolar inhibitory activity against human carbonic anhydrases II and IX, suggesting their potential as anticancer agents .

Additionally, compounds with sulfonamide structures have been designed as molecular hybrids to enhance their anticancer efficacy. These hybrids often combine sulfonamide fragments with other biologically active moieties, resulting in compounds that demonstrate significant cytotoxic activity against various cancer cell lines, including those of colon and breast cancers .

Enzyme Inhibition

The compound has also been noted for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Inhibiting MMPs can be beneficial in treating conditions such as arthritis and cancer, where tissue remodeling is a critical factor . The biphenyl structure contributes to the potency of these inhibitors, making them valuable in therapeutic applications.

Moreover, this compound derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are important targets in the treatment of Alzheimer's disease. The sulfonamide moiety enhances the binding affinity to these enzymes, indicating a potential pathway for developing treatments for neurodegenerative diseases .

Pharmaceutical Applications

The versatility of this compound extends to its use in drug conjugates. Sulfonamide-containing linkers are being explored for their ability to release therapeutic payloads selectively at target sites, enhancing the efficacy and reducing side effects of drugs . This application is particularly relevant in targeted cancer therapies where localized drug delivery can significantly improve treatment outcomes.

Table 1: Summary of Research Findings on this compound

Analyse Des Réactions Chimiques

Amide bond formation

The sulfonamide is generated by reacting the biphenyl-4-sulfonyl chloride with 4-aminobutylamine in the presence of a base:

-

Reagents : Biphenyl-4-sulfonyl chloride, 4-aminobutylamine, pyridine, or NaOH .

-

Conditions : Room temperature, dichloromethane solvent, or solvent-free methods with solid supports (e.g., florisil, silica gel) .

Reaction Mechanism

The reaction proceeds via an acid-base mechanism :

-

Activation : The base (e.g., pyridine) deprotonates the amine, forming a strong nucleophile.

-

Nucleophilic attack : The amine attacks the electrophilic sulfur in the sulfonyl chloride.

-

Elimination : Chloride is released as a byproduct (HCl), forming the sulfonamide bond.

This mechanism aligns with general sulfonamide synthesis methods .

Structural Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₂S |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | N-(4-aminobutyl)-4-phenylbenzenesulfonamide |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCCCN |

Spectroscopic Data

Key Reaction Parameters

Challenges and Innovations

-

Efficiency : Solvent-free methods with solid supports reduce reaction times and improve yields .

-

Purity : Avoids contamination by using indirect synthesis routes (e.g., slow evaporation for crystallization) .

-

Scalability : Microwave irradiation enables rapid synthesis compared to conventional heating .

Related Compounds and Variants

-

Substitution patterns : Ortho- and meta-substituted biphenylsulfonamides show enhanced interactions with biological targets compared to para-substituted analogs .

-

Functional groups : Incorporation of amino or carboxyphenyl groups modulates inhibitory activity against carbonic anhydrases .

This compound’s synthesis leverages established sulfonamide chemistry, optimized through catalyst selection and reaction conditions to achieve high yield and purity. Structural and spectroscopic characterization confirms the integrity of the product, aligning with broader trends in biphenylsulfonamide research.

Propriétés

Numéro CAS |

871113-72-3 |

|---|---|

Formule moléculaire |

C16H20N2O2S |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

N-(4-aminobutyl)-4-phenylbenzenesulfonamide |

InChI |

InChI=1S/C16H20N2O2S/c17-12-4-5-13-18-21(19,20)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,18H,4-5,12-13,17H2 |

Clé InChI |

UHRPJKWBNMHTKF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.